molecular formula C14H15NO2 B14121968 3-[(4-Methoxyphenyl)amino]-6-methylphenol

3-[(4-Methoxyphenyl)amino]-6-methylphenol

Cat. No.: B14121968
M. Wt: 229.27 g/mol
InChI Key: IWGJSBBNWSTUCB-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)amino]-6-methylphenol is an organic compound with a complex structure that includes a methoxyphenyl group and a methylphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)amino]-6-methylphenol typically involves the reaction of 4-methoxyaniline with 6-methylphenol under specific conditions. One common method is the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . This reaction is carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of other reducing agents like lithium aluminum hydride (LiAlH4). These methods are optimized for higher yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)amino]-6-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents like bromine (Br2) and chlorinating agents are used for halogenation reactions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-Methoxyphenyl)amino]-6-methylphenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]phenol
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline

Uniqueness

3-[(4-Methoxyphenyl)amino]-6-methylphenol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its combination of methoxy and methyl groups enhances its stability and makes it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

5-(4-methoxyanilino)-2-methylphenol

InChI

InChI=1S/C14H15NO2/c1-10-3-4-12(9-14(10)16)15-11-5-7-13(17-2)8-6-11/h3-9,15-16H,1-2H3

InChI Key

IWGJSBBNWSTUCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC=C(C=C2)OC)O

Origin of Product

United States

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